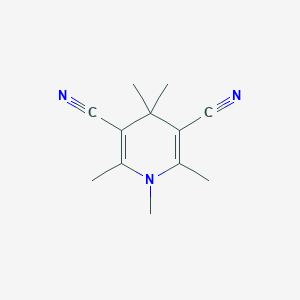![molecular formula C19H14FNO6S B14018127 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines fluorinated aromatic rings, a spirocyclic system, and a benzonitrile moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of an indene derivative with a suitable dioxolane precursor under acidic conditions to form the spirocyclic system.
Introduction of the methylsulfonyl group: The spirocyclic intermediate is then treated with a methylsulfonyl chloride reagent in the presence of a base to introduce the methylsulfonyl group.
Fluorination: The aromatic ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzonitrile formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its fluorinated aromatic rings and spirocyclic system can be utilized in the design of advanced materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and spirocyclic system allow it to bind to these targets with high affinity, modulating their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound shares the fluorinated aromatic ring and benzonitrile moiety but lacks the spirocyclic system and methylsulfonyl group.
2-Fluoro-5-methoxyphenylboronic acid: This compound features a fluorinated aromatic ring but differs significantly in its functional groups and overall structure.
Uniqueness
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile stands out due to its combination of a spirocyclic system, fluorinated aromatic rings, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H14FNO6S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
3-fluoro-5-(7'-methylsulfonyl-3'-oxospiro[1,3-dioxolane-2,1'-2H-indene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H14FNO6S/c1-28(23,24)16-3-2-15(27-13-7-11(10-21)6-12(20)8-13)17-14(22)9-19(18(16)17)25-4-5-26-19/h2-3,6-8H,4-5,9H2,1H3 |
Clave InChI |
WWAQJIAHSLLESI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)C(=O)CC24OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


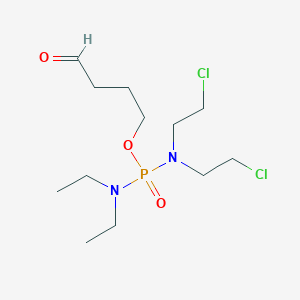


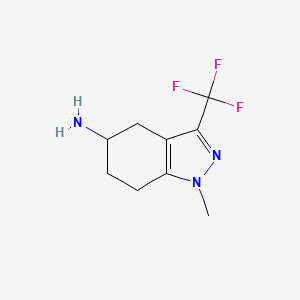
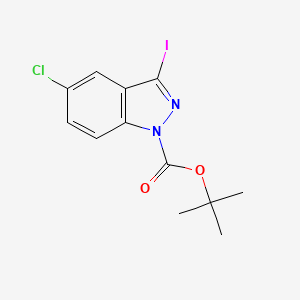
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)

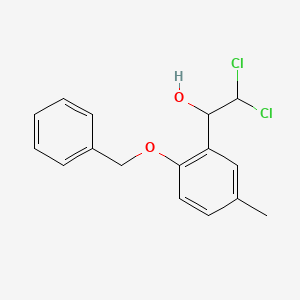
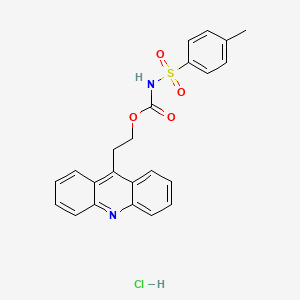

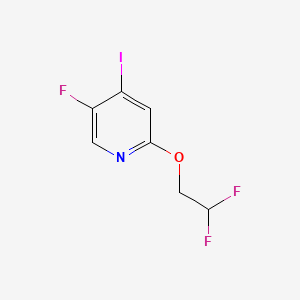

![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
